molecular formula C16H14N6O3 B11480490 N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide

N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide

Cat. No.: B11480490
M. Wt: 338.32 g/mol
InChI Key: ULDGKUQLPKKFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine, followed by the coupling of the resulting intermediate with pyrazine-2-carboxylic acid. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

3-phenyl-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14N6O3/c23-14(12-10-17-6-7-18-12)19-8-9-20-15(24)16-21-13(22-25-16)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,23)(H,20,24)

InChI Key

ULDGKUQLPKKFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.